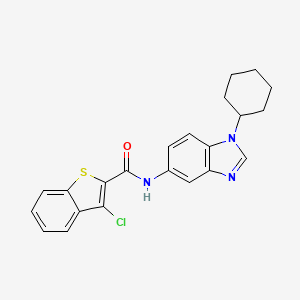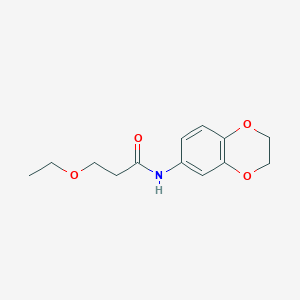
3-chloro-N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-benzothiophene-2-carboxamide
Vue d'ensemble
Description
3-chloro-N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-benzothiophene-2-carboxamide, also known as CB-839, is a novel glutaminase inhibitor that has gained significant attention in the field of cancer research. Glutaminase is a key enzyme in the process of glutamine metabolism, which is essential for the survival and growth of cancer cells. CB-839 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer.
Mécanisme D'action
3-chloro-N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-benzothiophene-2-carboxamide works by selectively inhibiting the activity of glutaminase, which is responsible for the conversion of glutamine to glutamate. Glutamate is then converted to α-ketoglutarate, which is a key metabolite in the tricarboxylic acid cycle. This cycle is essential for the production of energy and biosynthetic precursors that are required for cancer cell growth and survival. By inhibiting glutaminase, this compound disrupts this cycle, leading to a decrease in the production of ATP and other essential metabolites.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical models of cancer. In these studies, this compound has been shown to inhibit glutaminase activity, leading to a decrease in the production of glutamate and other downstream metabolites that are essential for cancer cell growth and survival. This, in turn, leads to a decrease in cell proliferation and an increase in cell death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-chloro-N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-benzothiophene-2-carboxamide in lab experiments include its selectivity for glutaminase and its ability to inhibit glutaminase activity in a dose-dependent manner. However, there are also some limitations to using this compound in lab experiments. For example, this compound is not soluble in water, which can make it difficult to administer in certain experimental settings. Additionally, this compound has a relatively short half-life, which can make it difficult to maintain consistent levels of the drug over long periods of time.
Orientations Futures
There are several future directions for research on 3-chloro-N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-benzothiophene-2-carboxamide. One area of interest is the development of combination therapies that include this compound and other targeted agents. For example, this compound has been shown to enhance the efficacy of certain chemotherapy agents in preclinical models of cancer. Another future direction is the development of more potent and selective glutaminase inhibitors that can be used in clinical settings. Finally, there is a need for further studies to elucidate the mechanisms of action of this compound and to identify biomarkers that can be used to predict response to the drug.
Applications De Recherche Scientifique
3-chloro-N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-benzothiophene-2-carboxamide has been extensively studied in preclinical models of cancer, including breast, lung, and pancreatic cancer. In these studies, this compound has been shown to inhibit glutaminase activity, leading to a decrease in the production of glutamate and other downstream metabolites that are essential for cancer cell growth and survival. This, in turn, leads to a decrease in cell proliferation and an increase in cell death.
Propriétés
IUPAC Name |
3-chloro-N-(1-cyclohexylbenzimidazol-5-yl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3OS/c23-20-16-8-4-5-9-19(16)28-21(20)22(27)25-14-10-11-18-17(12-14)24-13-26(18)15-6-2-1-3-7-15/h4-5,8-13,15H,1-3,6-7H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELNTIMIZWZSNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C2C=CC(=C3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-({[1-(phenylsulfonyl)-3-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4186838.png)


![2-[(4-bromobenzyl)thio]-N-(3-ethoxypropyl)acetamide](/img/structure/B4186868.png)
![2-{4-allyl-5-[(3,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}-N-(2-chlorophenyl)acetamide](/img/structure/B4186869.png)
![N-(2-{5-[(anilinocarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B4186888.png)
![ethyl [4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]carbamate](/img/structure/B4186890.png)
![3-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(3-fluorophenyl)acrylonitrile](/img/structure/B4186898.png)
![3-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B4186909.png)
![1-[2-(4-morpholinyl)ethyl]-N-(4-pyridinylmethyl)-1H-benzimidazol-2-amine dihydrochloride](/img/structure/B4186916.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(4-propoxybenzoyl)piperazine](/img/structure/B4186937.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4186945.png)

![ethyl 4-[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]-1-piperazinecarboxylate](/img/structure/B4186953.png)